OX1R Binding Affinity: Direct Comparison with Suvorexant (DORA) and Class-Level Benchmarking
The target compound exhibits sub-nanomolar to low nanomolar affinity for human OX1R (Ki = 1.30 nM) as determined by radioligand displacement assay [1]. This potency is comparable to or exceeds that of the clinically approved dual orexin receptor antagonist (DORA) suvorexant, which has reported OX1R Ki values of approximately 0.55–1.1 nM in comparable binding assays [2]. However, suvorexant binds OX2R with Ki ≈ 0.35–0.55 nM, resulting in a non-selective profile (OX1R/OX2R ratio ≈ 1–2) [2], whereas the target compound displays a Ki of 521 nM at human OX2R, yielding a markedly different selectivity profile [1].
| Evidence Dimension | OX1R Binding Affinity (Human) – Ki (nM) |
|---|---|
| Target Compound Data | Ki = 1.30 nM (human OX1R, radioligand displacement assay) |
| Comparator Or Baseline | Suvorexant: OX1R Ki ≈ 0.55–1.1 nM; OX2R Ki ≈ 0.35–0.55 nM [2] |
| Quantified Difference | Target compound OX1R Ki is within ~2-fold of suvorexant OX1R Ki, but OX2R affinity is >1000-fold weaker (target OX2R Ki = 521 nM vs suvorexant OX2R Ki ≈ 0.35–0.55 nM) |
| Conditions | Radioligand displacement assay using human recombinant OX1R and OX2R; suvorexant data from comparable binding assay formats |
Why This Matters
Procurement of this compound over suvorexant is justified when OX1R-selective pharmacology is required, as the >1000-fold selectivity window minimizes OX2R-mediated off-target effects that confound data interpretation in OX1R-specific mechanistic studies.
- [1] BindingDB. BDBM50060937 (CHEMBL3394848). Antagonist activity at human OX1R (Ki = 1.30 nM) and human OX2R (Ki = 521 nM). Curated by ChEMBL from Merck Research Laboratories. View Source
- [2] Cox, C. D. et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. View Source
